N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide
CAS No.: 33405-85-5
Cat. No.: VC4588022
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide - 33405-85-5](/images/structure/VC4588022.png)
Specification
CAS No. | 33405-85-5 |
---|---|
Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.325 |
IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide |
Standard InChI | InChI=1S/C17H15N3O3/c21-17(14-6-2-4-8-16(14)20(22)23)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19H,9-10H2,(H,18,21) |
Standard InChI Key | HYRDPSCBCZDNDV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The IUPAC name of the compound is N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide . Key identifiers include:
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SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3N+[O−]
Synonymous designations include N-(2-Indol-3-ylethyl)(2-nitrophenyl)formamide and MFCD00170218 .
Structural Features
The molecule comprises two primary domains:
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Indole moiety: A bicyclic structure with a pyrrole ring fused to a benzene ring, providing π-electron density and hydrogen-bonding capability.
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Nitrobenzamide group: A benzamide scaffold with a nitro substituent at the ortho position, conferring electrophilic reactivity .
The ethyl linker between the indole and benzamide groups introduces conformational flexibility, which may influence biological interactions.
Synthesis and Mechanistic Pathways
Synthetic Routes
Reported syntheses involve multi-step sequences:
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Indole alkylation: 1H-indole-3-ethylamine is prepared via alkylation of indole using bromoethylamine hydrobromide .
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Amide coupling: The amine intermediate reacts with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.
Alternative methods employ mechanochemical approaches, such as ball milling, to enhance reaction efficiency and reduce solvent waste.
Reaction Optimization
Key parameters affecting yield (42–89%) :
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Temperature: 0–5°C during coupling to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for improved solubility.
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Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation .
Physicochemical Properties
Experimental and Computed Data
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
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NMR (¹H): δ 8.1–7.2 (aromatic protons), δ 3.6 (CH₂ linker), δ 11.2 (indole NH) .
Future Research Directions
Synthetic Chemistry
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Develop enantioselective routes to access chiral variants.
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Explore green chemistry protocols (e.g., microwave-assisted synthesis).
Biological Screening
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Prioritize in vitro assays for kinase inhibition and antimicrobial activity.
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Conduct molecular docking studies against 5-HT receptors and β-tubulin .
Computational Modeling
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Predict ADMET properties using QSAR models.
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Simulate binding modes with COX-2 and topoisomerase II.
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